(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol
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Overview
Description
(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by its unique structure, which includes a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Material Preparation: The synthesis begins with the preparation of the naphthalene ring system, which can be achieved through Friedel-Crafts alkylation or acylation reactions.
Substituent Introduction:
Hydrogenation: The tetrahydro form is obtained through catalytic hydrogenation of the naphthalene ring.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC.
Reduction: The compound can be reduced to remove the hydroxyl group or to further hydrogenate the ring system.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or at the substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, amines, thiols.
Scientific Research Applications
(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with a simpler structure.
Tetralin: A hydrogenated form of naphthalene.
1-Naphthol: A hydroxylated derivative of naphthalene.
Uniqueness
(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4,5-dimethyl-3-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H20O/c1-9(2)13-8-14(16)12-7-5-6-10(3)15(12)11(13)4/h8,10,16H,1,5-7H2,2-4H3 |
InChI Key |
BPASRCZOCLQESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C(C=C(C(=C12)C)C(=C)C)O |
Origin of Product |
United States |
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